molecular formula C10H12FNO B4837861 N-[2-(4-fluorophenyl)ethyl]acetamide

N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B4837861
M. Wt: 181.21 g/mol
InChI Key: XKUJDSNHWLWHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)ethyl]acetamide is an acetamide derivative with a 2-(4-fluorophenyl)ethyl group attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₀H₁₂FNO, and it features a fluorinated aromatic ring connected via an ethyl chain to the amide nitrogen. The fluorine atom at the para position of the phenyl ring enhances the compound's lipophilicity and metabolic stability, making it a candidate for pharmacological studies.

Comparison with Similar Compounds

The structural and functional uniqueness of N-[2-(4-fluorophenyl)ethyl]acetamide becomes evident when compared to other acetamide derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name Key Structural Features Biological Activity/Properties Unique Attributes
This compound Fluorophenyl group, ethyl linker Not explicitly reported (in evidence) High lipophilicity, metabolic stability due to fluorine
2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide Fluorophenyl, furan, hydroxypropyl substituents Potential CNS activity (structural inference) Furan moiety may enhance binding to aromatic receptors; hydroxyl group improves solubility
2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide Ethoxy, formyl, fluorophenyl groups Not explicitly reported Fluorine enhances stability; formyl group may facilitate covalent binding
N-(4-fluorophenyl)acetamide Direct fluorophenyl attachment to acetamide N Antimicrobial activity Simpler structure with higher electrophilicity
2-[(4-chlorophenyl)sulfanyl]-N-(4-ethylphenyl)acetamide Chlorophenyl, sulfanyl, ethylphenyl groups Not explicitly reported Chlorine and sulfanyl groups increase electrophilicity and reactivity

Key Comparative Insights

Fluorine Substitution vs. Halogenated Analogues The fluorophenyl group in this compound provides superior metabolic stability and lipophilicity compared to chlorophenyl or bromophenyl analogues. For example, replacing fluorine with chlorine in 2-(2-ethoxy-4-formylphenoxy)-N-(4-chlorophenyl)acetamide reduces lipophilicity and alters target selectivity . Fluorine’s electron-withdrawing effect enhances binding affinity to hydrophobic pockets in biological targets, a feature absent in non-fluorinated derivatives .

Linker Flexibility and Functional Groups The ethyl linker in the target compound balances flexibility and steric hindrance, enabling optimal interactions with enzymes or receptors. By contrast, compounds like 2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide incorporate bulkier substituents (e.g., hydroxypropyl), which may limit membrane permeability .

For instance:

  • N-(4-fluorophenyl)acetamide shows antimicrobial effects, likely due to the electronegative fluorine disrupting bacterial membranes .

Research Findings and Mechanistic Implications

  • Fluorine’s Role: Fluorine in the para position of the phenyl ring reduces oxidative metabolism, extending the compound’s half-life in vivo compared to non-fluorinated analogues .
  • Structural Complexity vs. Bioactivity : Compounds with additional functional groups (e.g., formyl in ) show enhanced reactivity but may face challenges in pharmacokinetics. The simplicity of This compound could favor better drug-likeness.
  • Comparative Solubility : Ethyl-linked fluorophenyl acetamides generally exhibit moderate solubility in polar solvents, whereas hydroxypropyl or sulfonyl derivatives (e.g., ) display improved aqueous solubility at the cost of reduced membrane penetration .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-8(13)12-7-6-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUJDSNHWLWHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 2-(4-fluoro-phenyl)-ethylamine is reacted with acetic anhydride to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-fluorophenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-fluorophenyl)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-fluorophenyl)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-fluorophenyl)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-fluorophenyl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-fluorophenyl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.